molecular formula C14H10F2 B13791778 1,2-Difluorostilbene CAS No. 20488-55-5

1,2-Difluorostilbene

Katalognummer: B13791778
CAS-Nummer: 20488-55-5
Molekulargewicht: 216.22 g/mol
InChI-Schlüssel: VIWUJKBBJRFTMC-YPKPFQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Difluorostilbene is an organic compound with the molecular formula C14H10F2. It is a derivative of stilbene, where two hydrogen atoms on the ethylene bridge are replaced by fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Difluorostilbene can be synthesized through several methods. One common approach involves the stereoselective preparation of (E)-1,2-difluoro-1,2-ethenediyl bis(tributylstannane), followed by a stereospecific synthesis of (E)-1,2-difluorostilbenes . This method ensures high stereoselectivity and yields the desired product efficiently.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Difluorostilbene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield difluorinated benzaldehydes, while reduction may produce difluorinated ethylbenzenes .

Wissenschaftliche Forschungsanwendungen

1,2-Difluorostilbene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2-difluorostilbene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Difluorostilbene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

20488-55-5

Molekularformel

C14H10F2

Molekulargewicht

216.22 g/mol

IUPAC-Name

[(Z)-1,2-difluoro-2-phenylethenyl]benzene

InChI

InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13-

InChI-Schlüssel

VIWUJKBBJRFTMC-YPKPFQOOSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/F)/F

Kanonische SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.